![molecular formula C18H10N4O4 B13145857 3,3'-([2,2'-Bipyridine]-4,4'-diyl)bis(2-cyanoacrylic acid)](/img/structure/B13145857.png)
3,3'-([2,2'-Bipyridine]-4,4'-diyl)bis(2-cyanoacrylic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-([2,2’-Bipyridine]-4,4’-diyl)bis(2-cyanoacrylic acid) is a compound that belongs to the family of bipyridine derivatives. These compounds are known for their versatile applications in various fields, including chemistry, biology, and materials science. The unique structure of 3,3’-([2,2’-Bipyridine]-4,4’-diyl)bis(2-cyanoacrylic acid) makes it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-([2,2’-Bipyridine]-4,4’-diyl)bis(2-cyanoacrylic acid) typically involves the coupling of 2,2’-bipyridine with cyanoacrylic acid derivatives. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the formation of the bipyridine core . The reaction conditions often include the use of bases such as potassium carbonate and solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of bipyridine derivatives, including 3,3’-([2,2’-Bipyridine]-4,4’-diyl)bis(2-cyanoacrylic acid), often involves large-scale coupling reactions using metal catalysts. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality .
化学反応の分析
Types of Reactions
3,3’-([2,2’-Bipyridine]-4,4’-diyl)bis(2-cyanoacrylic acid) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The cyano groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen peroxide for oxidation, and sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce bipyridine derivatives with reduced cyano groups .
科学的研究の応用
3,3’-([2,2’-Bipyridine]-4,4’-diyl)bis(2-cyanoacrylic acid) has a wide range of scientific research applications:
作用機序
The mechanism of action of 3,3’-([2,2’-Bipyridine]-4,4’-diyl)bis(2-cyanoacrylic acid) involves its ability to chelate metal ions. This chelation can inhibit metal ion-induced aggregation of biomolecules, such as amyloid-beta peptides in Alzheimer’s disease . The compound interacts with metal ions through its bipyridine core, forming stable complexes that prevent harmful interactions with other biomolecules .
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with applications in materials science and coordination chemistry.
3,3’-Diamino-2,2’-Bipyridine: Known for its metal chelating properties and potential therapeutic applications.
Uniqueness
3,3’-([2,2’-Bipyridine]-4,4’-diyl)bis(2-cyanoacrylic acid) is unique due to its dual cyanoacrylic acid groups, which enhance its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring strong metal ion chelation, such as in the development of advanced materials and therapeutic agents .
特性
分子式 |
C18H10N4O4 |
|---|---|
分子量 |
346.3 g/mol |
IUPAC名 |
(E)-3-[2-[4-[(E)-2-carboxy-2-cyanoethenyl]pyridin-2-yl]pyridin-4-yl]-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C18H10N4O4/c19-9-13(17(23)24)5-11-1-3-21-15(7-11)16-8-12(2-4-22-16)6-14(10-20)18(25)26/h1-8H,(H,23,24)(H,25,26)/b13-5+,14-6+ |
InChIキー |
XVCYQWZPECZQLT-ACFHMISVSA-N |
異性体SMILES |
C1=CN=C(C=C1/C=C(/C(=O)O)\C#N)C2=NC=CC(=C2)/C=C(/C(=O)O)\C#N |
正規SMILES |
C1=CN=C(C=C1C=C(C#N)C(=O)O)C2=NC=CC(=C2)C=C(C#N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



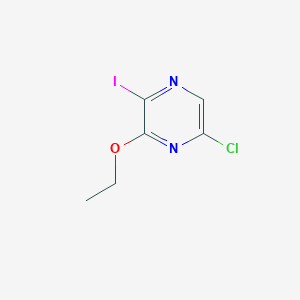
![9,10-Anthracenedione, 1,5-bis[(4-aminobutyl)amino]-](/img/structure/B13145783.png)
![tert-butyl 4-(benzylamino)-2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B13145786.png)
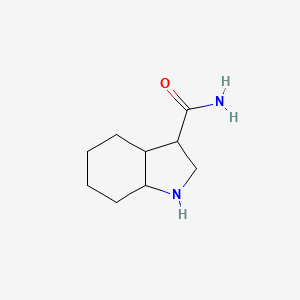

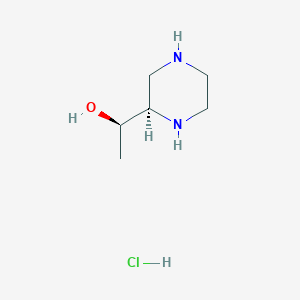
![sodium;[(2R)-3-[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13145804.png)
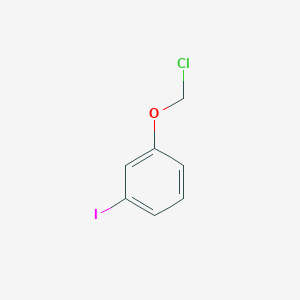

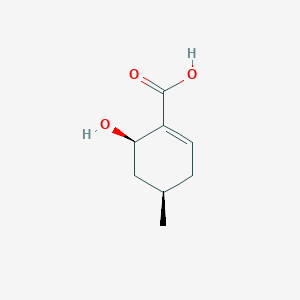
![7-(3-(9H-Fluoren-9-ylidene)prop-1-en-1-yl)-7H-dibenzo[c,g]fluorene](/img/structure/B13145824.png)
![(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]-3-(4-hydroxyphenyl)propanamide](/img/structure/B13145832.png)
![1-Amino-4-[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13145833.png)
